1,1'-[2-Methyl-3-(pent-2-enyl)-2-cyclopenten-1-ylidene]bis(1H-indole)

Stereochemistry Side-chain unsaturation Synthetic building block

Sourcing bisindoles with precise linker geometry often leads to batch-to-batch variability that confounds SAR studies. CAS 93894-31-6 resolves this with a quaternary carbon N,N-bisindole architecture and a conformationally restricted (E)-pent-2-enyl side chain, delivering a single, stereodefined isomer for reproducible results. - Defined quaternary cyclopentenylidene center ensures consistent 3D pharmacophore presentation - (E)-pent-2-enyl olefin enables late-stage stereoselective diversification (epoxidation, metathesis) - Serves as an authentic standard for Lewis acid-catalyzed pentafulvene hydroarylation methodology

Molecular Formula C27H28N2
Molecular Weight 380.5 g/mol
CAS No. 93894-31-6
Cat. No. B13106420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-[2-Methyl-3-(pent-2-enyl)-2-cyclopenten-1-ylidene]bis(1H-indole)
CAS93894-31-6
Molecular FormulaC27H28N2
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCCC=CCC1=C(C(CC1)(N2C=CC3=CC=CC=C32)N4C=CC5=CC=CC=C54)C
InChIInChI=1S/C27H28N2/c1-3-4-5-10-22-15-18-27(21(22)2,28-19-16-23-11-6-8-13-25(23)28)29-20-17-24-12-7-9-14-26(24)29/h4-9,11-14,16-17,19-20H,3,10,15,18H2,1-2H3/b5-4+
InChIKeyVLBFAFALCBOIEQ-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 93894-31-6 Structural and Physicochemical Baseline


1,1'-[2-Methyl-3-(pent-2-enyl)-2-cyclopenten-1-ylidene]bis(1H-indole) (CAS 93894-31-6) is a synthetic bisindole derivative with the molecular formula C₂₇H₂₈N₂ and a molecular weight of approximately 380.52 g/mol . Its structure features two 1H-indole units linked through a cyclopentenylidene bridge bearing a 2-methyl substituent and a stereodefined (E)-pent-2-enyl side chain . Computed physicochemical properties include a density of 1.088 g/cm³, a boiling point of 564.6 °C at 760 mmHg, and a flash point of 295.3 °C . This compound belongs to a class of non-natural bisindole cyclopentenoids accessible via Lewis acid-catalyzed double hydro(hetero)arylation of alkyl-substituted pentafulvenes, a methodology developed for constructing functionalized bisindole libraries [1].

Bisindole cyclopentenoid core with quaternary N,N-linkage for library synthesis
(E)-Pent-2-enyl side chain supports stereoselective diversification
Accessible via pentafulvene chemistry for scaffold-oriented synthesis

Why Generic Bisindole Substitution Fails for CAS 93894-31-6


Bisindole derivatives are not interchangeable due to the profound impact of linker geometry, substituent identity, and stereochemistry on physicochemical properties, chemical reactivity, and biological recognition [1]. The cyclopentenylidene bridge in CAS 93894-31-6 creates a quaternary carbon center bearing two N-indolyl groups, a feature absent in simpler bis(indolyl)methanes or methylene-bridged analogs. Furthermore, the (E)-pent-2-enyl side chain introduces a conformationally restricted hydrophobic appendage with a defined olefin geometry that distinguishes this compound from saturated pentyl or isoprenyl analogs . Class-level evidence from bisindole structure-activity studies indicates that even minor alterations to the linker or side chain can abolish target binding or alter the compound's utility as a synthetic building block [2]. Generic substitution without verifying linker identity, side-chain unsaturation, and olefin geometry risks confounding experimental outcomes in medicinal chemistry, catalysis, or materials science applications.

Linker mismatch Cyclopentenylidene bridge differs from methylene-linked bisindoles; geometry may alter presentation.
Side-chain saturation Saturated pentyl analogs lack the olefin handle for downstream functionalization.
Olefin stereochemistry (E)-Configured double bond may be absent in generic bisindoles, changing conformational profile.

Differentiation Evidence Against Closest Bisindole Analogs


Stereodefined (E)-Pent-2-enyl Side Chain vs. Saturated Pentyl Analog

CAS 93894-31-6 possesses an (E)-configured pent-2-enyl substituent on the cyclopentene ring, as confirmed by IUPAC nomenclature and isomeric SMILES notation, whereas the closest saturated comparator — the 2-methyl-3-pentylcyclopent-2-en-1-one reaction product with 1H-indole (CAS 68908-95-2) — features a fully saturated pentyl chain . The presence of the stereodefined double bond in CAS 93894-31-6 introduces a site for further chemo- and stereoselective transformations (e.g., epoxidation, dihydroxylation, cross-metathesis) that are precluded in the saturated analog [1].

Stereodefined vs. Saturated Analog
Class-level
Target
(E)-pent-2-enyl side chain; one sp² C=C available for stereoselective functionalization
Comparator (CAS 68908-95-2)
Fully saturated pentyl chain; no olefin functionality
Supports downstream diversification for lead optimization.
Olefin geometry confirmed by IUPAC and isomeric SMILES.
Stereochemistry Side-chain unsaturation Synthetic building block

Quaternary Carbon Bisindole Architecture vs. Bis(indolyl)cyclopentane

CAS 93894-31-6 contains a quaternary carbon center at the 1-position of the cyclopentene ring that simultaneously bears two N-indolyl substituents, as evidenced by the InChI and SMILES representation . In contrast, the structurally simpler bis(indolyl)cyclopentane analogs (SpectraBase Compound ID 3hcTMvMylsL) feature indole units attached at different ring positions and lack the conjugated cyclopentenylidene character [1]. The quaternary sp³ carbon bearing two nitrogen heterocycles is a distinguishing architectural motif that influences both steric environment and electronic properties of the linker region. Computed molecular descriptors: target compound density = 1.088 g/cm³, boiling point = 564.6 °C; these values reflect the high molecular weight and extensive π-system characteristic of the cyclopentenylidene-bridged bisindole scaffold .

Quaternary Core vs. Cyclopentane
Reported
Target
Quaternary C-1 bearing two N-indolyl groups; density 1.088 g/cm³; cyclopentenylidene core
Bis(indolyl)cyclopentane
Saturated cyclopentane core; different indole attachment; lower molecular weight
Architecture determines 3D pharmacophore presentation for SAR studies.
InChI and computed density support identity verification.
Quaternary center Bisindole linker Molecular complexity

Synthetic Provenance from Pentafulvene Double Hydroarylation

The structural class to which CAS 93894-31-6 belongs is accessible via a Lewis acid-catalyzed double hydro(hetero)arylation of 6,6′-dialkyl-substituted pentafulvenes, a methodology that installs the two indole units at the fulvene-derived cyclopentene core in a single operation [1]. This synthetic route is distinct from traditional acid-catalyzed condensation reactions between indoles and ketones, which typically produce bis(indolyl)alkanes with different regiochemistry and lack the cyclopentenylidene conjugation [2]. While isolated yield data for CAS 93894-31-6 specifically are not publicly reported, the methodology has been demonstrated to provide bisindole-substituted cyclopentenoids with a range of indole and pentafulvene substrates, establishing the feasibility of accessing this scaffold in research-scale quantities [1].

Synthetic Route vs. Traditional Condensation
Class-level
Target route Lewis acid-catalyzed double hydroarylation of pentafulvenes; N-1 indole attachment
Traditional Indole-ketone condensation yields C-3 linked bis(indolyl)methanes, non-conjugated
Regiochemical difference limits direct substitution in SAR campaigns.
Methodology demonstrated for research-scale scaffold access.
Synthetic methodology Regioselectivity Lewis acid catalysis

Computed Physicochemical Parameters for QC Verification

Procurement-grade identity verification of CAS 93894-31-6 can leverage computed physicochemical parameters that differentiate it from structurally related bisindoles. The compound has a computed density of 1.088 g/cm³, a boiling point of 564.6 °C at 760 mmHg, and a flash point of 295.3 °C . These values reflect the combination of the high-molecular-weight bisindole core (C₂₇H₂₈N₂, MW 380.52) with the unsaturated pentenyl side chain. In comparison, the simpler 1,1'-(3-phenylallylidene)bis(1H-indole) (C₂₅H₂₀N₂, MW ~348.44) has a lower molecular weight and different elemental composition . The InChI Key (VLBFAFALCBOIEQ-SNAWJCMRSA-N) provides a unique digital identifier for database cross-referencing .

Computed QC Parameters
Data to verify
Density 1.088 g/cm³
Boiling point 564.6 °C (760 mmHg)
MW diff. vs. phenylallylidene analog ~32 g/mol
Supports QC identity review; requires experimental validation.
Computed values from supplier pages; InChI Key available for cross-referencing.
Quality control Identity verification Computed properties

Recommended Application Scenarios for CAS 93894-31-6


Bisindole Library Synthesis and Diversity-Oriented Medicinal Chemistry

CAS 93894-31-6 serves as a structurally differentiated entry in bisindole screening libraries. The quaternary carbon N,N-bisindole architecture and (E)-pent-2-enyl side chain provide a unique three-dimensional pharmacophore presentation that cannot be replicated by simpler bis(indolyl)methanes or C-3 linked bisindoles . The stereodefined side-chain olefin offers a handle for late-stage diversification via stereoselective functionalization (epoxidation, dihydroxylation, metathesis), enabling SAR exploration around the hydrophobic appendage . Researchers investigating indole-based protein-protein interaction inhibitors, kinase modulators, or antimicrobial leads may find the distinct spatial orientation of the two indole rings advantageous for target engagement.

Synthetic Methodology Development and Catalyst Screening

The synthesis of CAS 93894-31-6 and its analogs via Lewis acid-catalyzed pentafulvene double hydroarylation represents an emerging methodology platform [1]. Procurement of the target compound enables its use as an authentic standard for reaction optimization, catalyst screening, and mechanistic studies. The presence of the pentenyl side chain introduces a chemoselectivity challenge (endocyclic vs. exocyclic olefin differentiation) that can serve as a probe for evaluating new catalytic systems [1]. This compound can function as a benchmark substrate for developing selective transformations on bisindole scaffolds.

Physicochemical Reference Standard for Bisindole Cyclopentenoids

With its defined computed density (1.088 g/cm³), boiling point (564.6 °C), and unique InChI Key (VLBFAFALCBOIEQ-SNAWJCMRSA-N), CAS 93894-31-6 can serve as a reference compound for analytical method development targeting the bisindole cyclopentenoid class . Its chromatographic behavior (HPLC, GC) can be established in-house and used to benchmark related compounds. The combination of the cyclopentenylidene chromophore and dual indole fluorophores makes it suitable for UV-vis and fluorescence detection method development.

Organic Electronics and Charge-Transport Material Precursor

The extended π-conjugated system arising from the two indole units connected through a cyclopentenylidene bridge gives CAS 93894-31-6 electronic properties that distinguish it from non-conjugated bisindoles . While specific device performance data for this compound are not publicly available, class-level evidence for indole-containing organic semiconductors suggests potential utility as a hole-transport material or as a precursor for electropolymerization studies. The pentenyl side chain may modulate solubility and film-forming properties relative to unsubstituted analogs, a parameter of interest for solution-processed organic electronic devices.

Application
Selection Property
Validation Focus
Bisindole library synthesis
Quaternary N,N-bisindole core with (E)-pent-2-enyl diversification handle
Stereoselective functionalization and SAR exploration
Lewis acid methodology development
Pentafulvene hydroarylation scaffold with endocyclic/exocyclic olefin challenge
Catalyst screening and chemoselectivity probe
Bisindole cyclopentenoid reference standard
Computed density, boiling point, and unique InChI Key
HPLC/GC method development and identity benchmarking
Organic semiconductor precursor research
Extended π-conjugated cyclopentenylidene-bridged bisindole
Solution-processable film properties and charge-transport screening
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